ASP-1645
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Overview
Description
ASP-1645 is a complex organic compound with a unique structure that combines a quinoline derivative with a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ASP-1645 typically involves multiple steps, starting with the preparation of the quinoline derivative. This can be achieved through a series of reactions, including cyclization and functional group modifications. The final step involves the coupling of the quinoline derivative with propanoic acid under specific reaction conditions, such as the use of catalysts and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
ASP-1645 can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline moiety to its dihydro or tetrahydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .
Scientific Research Applications
ASP-1645 has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ASP-1645 involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit specific enzymes involved in cellular processes, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- (S)-2-(Cyclohexylamino)propanoic acid
- (2S)-2-(cyanoamino)propanoic acid
- Propanoic acid, 2-[(2-bromoacetyl)oxy]-, (2S)-, dimer
Uniqueness
ASP-1645 is unique due to its combination of a quinoline derivative with a propanoic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
1347392-70-4 |
---|---|
Molecular Formula |
C23H29FN2O4 |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
(2S)-2-[7-(cyclohexylamino)-1-cyclopentyl-6-fluoro-4-oxoquinolin-3-yl]oxypropanoic acid |
InChI |
InChI=1S/C23H29FN2O4/c1-14(23(28)29)30-21-13-26(16-9-5-6-10-16)20-12-19(18(24)11-17(20)22(21)27)25-15-7-3-2-4-8-15/h11-16,25H,2-10H2,1H3,(H,28,29)/t14-/m0/s1 |
InChI Key |
CRWGPQQAFJBINX-AWEZNQCLSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)OC1=CN(C2=CC(=C(C=C2C1=O)F)NC3CCCCC3)C4CCCC4 |
SMILES |
CC(C(=O)O)OC1=CN(C2=CC(=C(C=C2C1=O)F)NC3CCCCC3)C4CCCC4 |
Canonical SMILES |
CC(C(=O)O)OC1=CN(C2=CC(=C(C=C2C1=O)F)NC3CCCCC3)C4CCCC4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ASP-1645; ASP 1645; ASP1645; UNII-M5SN288R8N; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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